molecular formula C11H8N2O2S2 B13770031 6-pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione CAS No. 53787-88-5

6-pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione

Cat. No.: B13770031
CAS No.: 53787-88-5
M. Wt: 264.3 g/mol
InChI Key: CEULEJFLPBCFAU-UHFFFAOYSA-N
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Description

6-Pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione is a heterocyclic compound that features a unique structure combining pyridine and dithiino-pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione typically involves the reaction of pyridine derivatives with dithiino-pyrrole precursors under controlled conditions. One common method involves the use of 3,4-diaminopyridine or 2,3-diaminopyridine, which are reacted with sodium metabisulfite adducts of corresponding benzaldehydes . The reaction is carried out under basic conditions using potassium carbonate in dimethylformamide (DMF) as the solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of disulfides (RSSR).

    Reduction: Formation of reduced pyrrole derivatives.

    Substitution: Formation of alkylated pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit dihydrofolate reductase (DHFR), leading to antitumor effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione is unique due to its combination of pyridine and dithiino-pyrrole moieties, which confer distinct chemical and biological properties

Properties

CAS No.

53787-88-5

Molecular Formula

C11H8N2O2S2

Molecular Weight

264.3 g/mol

IUPAC Name

6-pyridin-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione

InChI

InChI=1S/C11H8N2O2S2/c14-10-8-9(17-6-5-16-8)11(15)13(10)7-3-1-2-4-12-7/h1-4H,5-6H2

InChI Key

CEULEJFLPBCFAU-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(S1)C(=O)N(C2=O)C3=CC=CC=N3

Origin of Product

United States

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